Methyl 2,3-dihydrobenzofuran-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

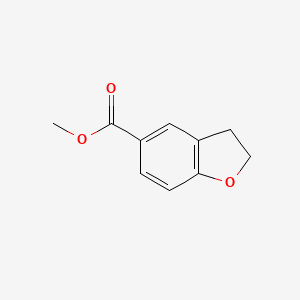

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGLJPYOFQPEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384894 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-80-1 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold and substitution pattern make it a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and insights into the underlying chemical principles. The methodologies presented are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections. The most direct and convergent approach involves the late-stage esterification of the corresponding carboxylic acid. An alternative strategy involves the formation of the dihydrobenzofuran ring system from a precursor already containing the methyl ester functionality. This guide will detail both approaches, allowing researchers to select the most suitable route based on starting material availability, scalability, and desired purity profile.

Route 1: Synthesis via 2,3-Dihydrobenzofuran-5-carboxylic Acid

This is the most common and well-established route, proceeding in two key stages:

-

Synthesis of the Carboxylic Acid Precursor: Preparation of 2,3-dihydrobenzofuran-5-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to the target methyl ester.

Part 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxylic Acid

The synthesis of the carboxylic acid precursor is typically achieved through the intramolecular cyclization of a suitably substituted phenol. A reliable method involves the Claisen rearrangement of an allyl ether of 4-hydroxybenzoic acid, followed by oxidative cleavage of the resulting alkene and subsequent cyclization. A more direct approach, which will be detailed here, involves the intramolecular cyclization of 3-allyl-4-hydroxybenzoic acid.

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid as an allyl ether.

Reaction Scheme:

Figure 1: Synthesis of 3-Allyl-4-hydroxybenzoic Acid.

Experimental Protocol:

-

To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

To this suspension, add allyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-hydroxybenzoate.

-

The crude product is then heated neat or in a high-boiling solvent (e.g., diphenyl ether) to effect the Claisen rearrangement, yielding 3-allyl-4-hydroxybenzoic acid.

-

Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the phenolic hydroxyl group. Acetone is a common solvent for this type of reaction due to its appropriate boiling point and ability to dissolve the starting materials.

-

Claisen Rearrangement: This is a thermally induced pericyclic reaction that proceeds through a concerted[1][1]-sigmatropic rearrangement. Heating is essential to overcome the activation energy barrier for this transformation.

The newly formed 3-allyl-4-hydroxybenzoic acid is then cyclized to form the dihydrobenzofuran ring. This is typically achieved via an intramolecular oxymercuration-demercuration or, more commonly in modern synthesis, through a palladium-catalyzed Wacker-type cyclization. A simpler and often effective method involves treatment with a strong acid.

Reaction Scheme:

Figure 2: Intramolecular Cyclization.

Experimental Protocol:

-

Dissolve 3-allyl-4-hydroxybenzoic acid (1.0 eq) in a suitable solvent, such as acetic acid or trifluoroacetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Acid Catalyst: The strong acid protonates the double bond of the allyl group, generating a carbocation. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring.

Part 2: Fischer Esterification to this compound

This classic esterification reaction provides a straightforward method to obtain the final product.

Reaction Scheme:

Figure 3: Fischer Esterification.

Experimental Protocol:

-

Suspend 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2][3][4]

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium-controlled process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[5][6]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

Quantitative Data Summary:

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1a | 4-Hydroxybenzoic Acid | Allyl bromide, K₂CO₃ | 3-Allyl-4-hydroxybenzoic Acid | 70-85% |

| 1b | 3-Allyl-4-hydroxybenzoic Acid | Acetic acid or TFA | 2,3-Dihydrobenzofuran-5-carboxylic Acid | 80-90% |

| 2 | 2,3-Dihydrobenzofuran-5-carboxylic Acid | Methanol, H₂SO₄ | This compound | 85-95% |

Route 2: Synthesis via Intramolecular Cyclization of a Pre-formed Ester

This alternative approach involves the formation of the dihydrobenzofuran ring on a substrate that already contains the methyl ester group. This can be advantageous in certain situations, for example, if the starting material, methyl 4-hydroxybenzoate, is more readily available or cost-effective.

Step 1: Allylation of Methyl 4-hydroxybenzoate

Similar to Route 1, the synthesis begins with the allylation of the phenolic hydroxyl group.

Reaction Scheme:

References

Methyl 2,3-dihydrobenzofuran-5-carboxylate chemical properties and structure

Abstract: This technical guide provides a comprehensive overview of Methyl 2,3-dihydrobenzofuran-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, provide a detailed structural analysis, and present a representative synthetic protocol with mechanistic insights. Furthermore, this document includes a thorough spectral characterization, explores its significant applications in drug discovery as a privileged scaffold, and outlines essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound in their research endeavors.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system is a prominent structural motif found in a vast array of natural products and biologically active molecules.[1] Its rigid, planar structure, combined with the electronic properties conferred by the fused benzene ring and the oxygen-containing heterocycle, makes it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile platform for the design of novel therapeutic agents.[2]

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1] this compound, in particular, serves as a crucial intermediate, offering a reactive "handle" (the methyl ester group) at the 5-position for further chemical modification and elaboration into more complex molecular architectures. Understanding its core properties is therefore fundamental to its effective application in research and development.

Molecular Identity and Physicochemical Properties

This compound is a stable, solid organic compound. Its identity is defined by a unique set of identifiers and physical properties that are critical for its use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2,3-dihydro-1-benzofuran-5-carboxylate | [3] |

| CAS Number | 588702-80-1 | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Appearance | White to off-white or yellow solid | [4] |

| Storage Temperature | Room Temperature or 2-8°C for long-term storage | [4][5] |

| SMILES | COC(=O)C1=CC2=C(C=C1)OCC2 | [3] |

| InChIKey | QPGLJPYOFQPEEE-UHFFFAOYSA-N | [3] |

Structural Analysis

The structure of this compound consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. The methyl carboxylate group is attached at the C5 position of the benzofuran core.

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic chemistry, with numerous methods reported.[6] Transition metal-catalyzed intramolecular cyclizations are among the most robust and widely used strategies.[7][8] Below is a representative protocol based on an intramolecular Heck-type reaction, a common and effective method for forming this ring system.

Representative Synthetic Workflow

The logical approach begins with a commercially available substituted phenol, which is then elaborated to install a vinyl group ortho to the hydroxyl functionality. Subsequent intramolecular cyclization provides the desired dihydrobenzofuran core.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol (Representative)

Objective: To synthesize this compound from Methyl 3-allyl-4-hydroxybenzoate via a Palladium-catalyzed intramolecular cyclization.

Materials:

-

Methyl 3-allyl-4-hydroxybenzoate

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-allyl-4-hydroxybenzoate (1.0 eq).

-

Catalyst and Ligand Addition: Add Palladium(II) Acetate (0.05 eq) and Triphenylphosphine (0.1 eq).

-

Solvent and Base: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous Acetonitrile as the solvent, followed by Triethylamine (2.0 eq) as the base.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield this compound.

Causality and Insights: The choice of a palladium catalyst is crucial for facilitating the C-O bond formation. The phosphine ligand stabilizes the palladium species, while the base is necessary to neutralize the acid generated during the catalytic cycle. This method is favored for its high efficiency and functional group tolerance.

Spectral Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The following table outlines the expected NMR and IR spectral data based on analysis of closely related structures.[9][10]

| Technique | Expected Characteristics |

| ¹H NMR | ~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylate group. ~7.6 ppm (s, 1H): Aromatic proton para to the carboxylate group. ~6.8 ppm (d, 1H): Aromatic proton meta to the carboxylate group. ~4.6 ppm (t, 2H): Methylene protons at C2 (adjacent to the furan oxygen). ~3.8 ppm (s, 3H): Methyl ester protons. ~3.2 ppm (t, 2H): Methylene protons at C3. |

| ¹³C NMR | ~167 ppm: Carbonyl carbon of the ester. ~160 ppm: Aromatic carbon C7a (attached to oxygen). ~120-130 ppm: Quaternary and CH aromatic carbons. ~110 ppm: Aromatic CH carbon. ~71 ppm: Methylene carbon at C2. ~52 ppm: Methyl ester carbon. ~29 ppm: Methylene carbon at C3. |

| IR (Infrared) | ~2950 cm⁻¹: C-H stretching (aliphatic). ~1710 cm⁻¹: C=O stretching (ester carbonyl). ~1610 cm⁻¹: C=C stretching (aromatic). ~1250 cm⁻¹: C-O stretching (ester and ether). |

| Mass Spec (MS) | [M]+ m/z: 178.06 |

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its role as a versatile intermediate. The dihydrobenzofuran core provides a rigid scaffold, while the ester at the 5-position allows for straightforward chemical modifications, such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol, opening pathways to a diverse range of derivatives.

6.1 Role as a Privileged Scaffold in Medicinal Chemistry The 2,3-dihydrobenzofuran nucleus is a key component in numerous compounds designed to interact with biological systems. Its structural rigidity helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

-

Anti-inflammatory and Anti-cancer Agents: The scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[2] By modifying the core structure, researchers have developed potent and selective inhibitors.

-

Neurological and Cardiovascular Applications: Certain derivatives have been patented for their diuretic, saluretic, uricosuric, and antihypertensive activities, highlighting their potential in treating cardiovascular diseases.[11]

6.2 Use in Materials Science The aromatic and heterocyclic nature of the compound also makes it a candidate for incorporation into novel organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, where electron-rich heterocyclic systems are often desirable.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicological data for this exact compound is not extensively documented, related benzofuran derivatives may pose hazards.[6][12]

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of its methyl ester group, provides a robust platform for the synthesis of complex molecules with diverse biological activities. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific pursuits.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. scielo.br [scielo.br]

- 10. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 11. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 12. METHYL-4-IODO-3-HYDROXY BENZOATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological activities of 2,3-dihydrobenzofuran derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and provide a comparative analysis of the potency of various derivatives. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The 2,3-Dihydrobenzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran core, a bicyclic system consisting of a fused benzene and a dihydrofuran ring, is a recurring structural element in a vast array of biologically active molecules.[1][2] Its prevalence in nature and the successful development of synthetic derivatives with potent pharmacological effects have established it as a "privileged structure" in drug discovery.[3] The conformational rigidity of the scaffold, combined with the diverse substitution patterns possible on both the aromatic and heterocyclic rings, allows for the fine-tuning of physicochemical properties and biological targets. This guide will systematically explore the key therapeutic areas where 2,3-dihydrobenzofuran derivatives have shown significant promise.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2,3-Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the production of pro-inflammatory mediators.[4][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis and NF-κB Signaling

A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of prostaglandin synthesis.[4] Prostaglandins, particularly prostaglandin E2 (PGE2), are key lipid mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[6][7] Several 2,3-dihydrobenzofuran-2-ones have demonstrated potent inhibition of prostaglandin synthesis, with some compounds being significantly more potent than established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4]

Furthermore, many 2,3-dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8] NF-κB is a crucial transcription factor that governs the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation prevents the transcription of these inflammatory mediators, thereby dampening the inflammatory response.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2,3-Dihydrobenzofuran-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a key heterocyclic building block that serves as a cornerstone in the synthesis of complex, biologically active molecules. It belongs to the 2,3-dihydrobenzofuran class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth analysis of this compound, intended for researchers and drug development professionals. We will explore its synthesis, delve into its physicochemical and spectroscopic properties, and illuminate its utility as a versatile intermediate in the development of novel therapeutics, from anti-inflammatory agents to diuretics.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran and 2,3-dihydrobenzofuran ring systems are integral components of numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1][3] These scaffolds are considered privileged because their rigid, planar structure provides a well-defined orientation for functional groups to interact with protein binding sites, while also possessing favorable pharmacokinetic properties.

Derivatives of this scaffold have been reported to possess potent anti-inflammatory, anticancer, antiviral, antibacterial, and antioxidant properties.[3][4][5] For instance, Ailanthoidol, a natural benzofuran, shows a range of activities including anticancer and antiviral effects, while synthetic derivatives are being explored as inhibitors of critical enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), a key player in inflammation and cancer.[2][4] The inherent bioactivity and synthetic tractability of this scaffold make its derivatives, such as this compound, highly valuable starting points for drug discovery campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is critical for reaction monitoring, quality control, and structural confirmation of its derivatives.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 588702-80-1 | [6][7] |

| Molecular Formula | C₁₀H₁₀O₃ | [6][8] |

| Molecular Weight | 178.18 g/mol | [6] |

| IUPAC Name | methyl 2,3-dihydro-1-benzofuran-5-carboxylate | [6][7] |

| Physical Form | White to yellow solid | [7] |

| Purity | Typically ≥95-97% | [7][8] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCC2 | [6] |

Spectroscopic Signature

While full spectral data requires experimental acquisition, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be predicted based on the molecule's structure. These predictions are essential for chemists to verify the successful synthesis of the compound and its subsequent derivatives.

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Protons: Three protons on the benzene ring will appear as distinct signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, in the range of δ 6.8-7.8 ppm.

-

Dihydrofuran Protons: The two methylene groups (-O-CH₂- and -CH₂-Ar) will appear as two distinct triplets, typically around δ 4.6 ppm and δ 3.2 ppm, respectively.[9] The coupling between these adjacent groups is a hallmark of the 2,3-dihydrofuran system.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) will be observed in the upfield region, typically around δ 3.8-3.9 ppm.

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 165-170 ppm.

-

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm).

-

Dihydrofuran Carbons: The -O-CH₂- carbon will be around δ 71 ppm, and the -CH₂-Ar carbon will be further upfield, around δ 29 ppm.

-

Methyl Ester Carbon: The methoxy carbon will appear around δ 52 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretches: Prominent bands in the 1200-1300 cm⁻¹ region for the aryl-ether and ester C-O bonds.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Synthesis of the Core Intermediate

The synthesis of the 2,3-dihydrobenzofuran scaffold can be achieved through various strategies, often involving the cyclization of a suitably substituted phenol.[10][11][12] For this compound, a common and reliable approach involves the reaction of a 4-hydroxy-3-allylbenzoate derivative, followed by oxidative cyclization.

Detailed Experimental Protocol: Synthesis via Allylation and Cyclization

This protocol describes a representative method for synthesizing the title compound. Researchers should always perform their own risk assessment before undertaking any chemical synthesis.

Step 1: Allylation of Methyl 4-hydroxybenzoate

-

Reagents & Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone (10 mL per gram of starting material).

-

Reaction: Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension.

-

Heating: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 4-(allyloxy)benzoate. This product may undergo a Claisen rearrangement in the next step without purification.

Step 2: Claisen Rearrangement and Oxidative Cyclization

-

Rearrangement: The crude Methyl 4-(allyloxy)benzoate is heated at high temperature (e.g., 180-200 °C) in a high-boiling solvent or neat to induce a thermal Claisen rearrangement, yielding Methyl 3-allyl-4-hydroxybenzoate.

-

Cyclization: The rearranged product (1 equivalent) is dissolved in a suitable solvent like methanol or DMF.

-

Oxidative Cyclization Reaction: Add a palladium(II) catalyst, such as PdCl₂(CH₃CN)₂ (0.1 equivalents), and a copper(II) salt as a co-oxidant. Bubble oxygen through the solution or leave it open to the air and stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the solvent and purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification, allowing for the creation of diverse compound libraries.[1]

-

Ester Modification: The methyl ester is a versatile handle. It can be easily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a library of amides.

-

Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution reactions. The existing ether and ester groups will direct incoming electrophiles, allowing for the introduction of nitro, halogen, or acyl groups at specific positions, further expanding structural diversity.

-

Modification of the Dihydrofuran Ring: While more challenging, the dihydrofuran ring can also be modified, for instance, through oxidation to the corresponding benzofuran or by reactions at the benzylic position.

Applications as a Versatile Building Block in Drug Development

The utility of this building block is best demonstrated through its application in the synthesis of potent and selective modulators of disease-relevant targets.

Case Study: Development of Novel Diuretics (Pendrin Inhibitors)

Pendrin (SLC26A4) is an anion exchanger that plays a role in fluid and electrolyte balance in the kidney. Its inhibition is a promising strategy for treating edema and hypertension.[13] In a recent study, a high-throughput screen identified a 3-carboxy-2-methylbenzofuran scaffold as a potent inhibitor of pendrin.[13] The synthesis of these inhibitors relies on intermediates like this compound.

Structure-activity relationship (SAR) studies starting from this core scaffold led to the identification of compounds with significantly improved potency, with IC₅₀ values reaching the sub-micromolar range (~0.5 µM).[13] The carboxylic acid, typically derived from the hydrolysis of the methyl ester, was found to be crucial for activity. These potent analogs demonstrated in vivo efficacy in animal models, potentiating the diuretic effect of existing drugs like furosemide.[13]

Case Study: Anti-Inflammatory Agents (mPGES-1 Inhibitors)

Chronic inflammation is a driver of many diseases, including cancer. The enzyme mPGES-1 is a key target for developing novel anti-inflammatory drugs. The 2,3-dihydrobenzofuran scaffold has been identified as a suitable chemical platform for designing mPGES-1 inhibitors.[2] Starting with natural product leads, researchers have used intermediates structurally related to this compound to synthesize small libraries of compounds. Through a combination of molecular docking and biochemical screening, compounds with biological activity in the low micromolar range were identified.[2] This highlights how the dihydrobenzofuran core can be rationally decorated to achieve potent and selective inhibition of a therapeutic target.

| Derivative Class | Target | Key Structural Feature | Reported Activity (IC₅₀) |

| Fluorinated Benzofurans | COX-2 / PGE₂ Production | Fluorine and carboxyl groups | 1.1 - 20.5 µM |

| 3-Carboxy-2-methylbenzofurans | Pendrin (SLC26A4) | Free carboxylic acid at C3 | ~0.5 µM (optimized) |

| Dihydrobenzofuran amides | mPGES-1 | Amide linkage from C5-carboxyl | Low micromolar range |

Table based on data from multiple sources.[2][4][13]

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is an enabling tool for drug discovery. Its synthesis is accessible, its physicochemical properties are well-defined, and its multiple reaction handles provide a gateway to vast chemical diversity. The demonstrated success in developing potent inhibitors for targets like pendrin and mPGES-1 validates the "privileged" status of its core scaffold.

Future research will likely focus on expanding the application of this building block to other target classes, such as those in neurodegenerative diseases and oncology, where the benzofuran scaffold has also shown promise.[14][15] The development of novel, stereoselective synthetic methods to introduce chirality into the dihydrofuran ring could open further avenues for creating highly specific and potent next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 588702-80-1 [sigmaaldrich.com]

- 8. Methyl 2,3-Dihydro-benzofuran-5-carboxylate | CymitQuimica [cymitquimica.com]

- 9. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 10. jocpr.com [jocpr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzofuran Core in Modern Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Benzofuran Compounds

The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of profound biological importance.[1][2][3][4][5][6][7][8][9] First synthesized by Perkin in 1870, this privileged structure has since been identified as the active core in compounds exhibiting a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][7][10][11][12] The therapeutic relevance of the benzofuran nucleus is clinically validated by approved drugs such as the antiarrhythmic agent Amiodarone and the gout treatment Benzbromarone.[1][4][8]

Given their significance, the development of novel and efficient synthetic routes to access structurally diverse benzofuran derivatives remains a highly active area of research.[2][13] This guide provides a comprehensive overview of key synthetic strategies, from classical name reactions to modern transition-metal-catalyzed methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and strategic considerations that guide the synthesis of these vital compounds.

Part 1: Foundational Synthetic Strategies: Classical Routes to the Benzofuran Nucleus

The earliest methods for constructing the benzofuran ring system laid the groundwork for decades of chemical innovation. These classical approaches, while sometimes limited in scope or requiring harsh conditions, remain fundamental to the field and are often the conceptual starting point for modern refinements.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement represents one of the most historic methods for benzofuran synthesis, proceeding via a fascinating coumarin-benzofuran ring contraction.[14][15] The strategic value of this reaction lies in its ability to transform readily available 3-halocoumarins into functionalized benzofuran-2-carboxylic acids.

Mechanistic Insight: The reaction is initiated by a base-catalyzed nucleophilic attack on the coumarin's ester carbonyl, leading to the fission of the lactone ring.[14][15] This generates a transient phenoxide anion, which then undergoes an intramolecular nucleophilic substitution, attacking the vinyl halide to displace the halide and form the five-membered furan ring, yielding the benzofuran product.[14][15] The choice of a strong base is critical for efficient ring opening, while the presence of a good leaving group (halide) at the 3-position of the coumarin is essential for the subsequent cyclization.

Caption: Mechanism of the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

This protocol leverages microwave irradiation to dramatically reduce reaction times compared to traditional reflux methods, showcasing a modern enhancement of a classic transformation.[14][15]

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the desired 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol, 100 mg), and ethanol (4 mL).

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 300W for 5 minutes, with a target temperature of 79-80°C. Monitor the reaction pressure to ensure it remains within safe limits.

-

Work-up: After cooling the vial to room temperature, carefully uncap it. Pour the reaction mixture into 20 mL of cold water.

-

Acidification: Acidify the aqueous solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the benzofuran-2-carboxylic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

-

Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The high yield and purity obtainable validate the efficiency of the microwave-assisted approach.[14]

| Starting Material (Substituted 3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Reaction Time (Microwave) | Yield (%) |

| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | 5 min | 98% |

| 6-Chloro-3-bromocoumarin | 5-Chlorobenzofuran-2-carboxylic acid | 5 min | 97% |

| 6-Bromo-3-bromocoumarin | 5-Bromobenzofuran-2-carboxylic acid | 5 min | 96% |

| 6-Nitro-3-bromocoumarin | 5-Nitrobenzofuran-2-carboxylic acid | 5 min | 95% |

| Data adapted from a representative microwave-assisted Perkin rearrangement protocol.[14] |

Wittig Reaction-Based Syntheses

The Wittig reaction provides a powerful and versatile tool for C-C bond formation, which has been ingeniously applied to the synthesis of benzofurans.[16] These strategies often employ an intramolecular Wittig reaction as the key ring-forming step, offering excellent control over the substitution pattern of the final product.[17][18][19]

Strategic Rationale: The core concept involves generating a phosphorus ylide that can react with an internal carbonyl or a related functional group to close the furan ring. A particularly elegant approach involves the reaction of o-acylated nitrostyrenes with a phosphine catalyst.[1] The phosphine initiates a cascade via a Phospha-Michael addition, ultimately forming a phosphonium ylide that undergoes an intramolecular Wittig reaction to furnish the benzofuran ring.[1] The choice of reagents and reaction conditions is paramount, as it can be tuned to chemoselectively favor the formation of benzofurans over other potential products like oxazoles.[17][18]

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. scienceopen.com [scienceopen.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. connectsci.au [connectsci.au]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sciforum.net [sciforum.net]

Dihydrobenzofurans: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This technical guide provides an in-depth exploration of the pharmacological potential of dihydrobenzofuran derivatives, with a focus on their applications as anti-inflammatory, anticancer, and antimicrobial agents. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by a critical analysis of structure-activity relationships (SAR). Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical framework for researchers in the field.

Introduction: The Dihydrobenzofuran Core

The dihydrobenzofuran nucleus, consisting of a benzene ring fused to a dihydrofuran ring, represents a "privileged structure" in medicinal chemistry.[3] This unique three-dimensional architecture allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[1][4] Naturally occurring dihydrobenzofurans, such as (+)-decursivine and (+)-lithospermic acid, have demonstrated activities ranging from anti-malarial to hepatoprotective.[4] Synthetic derivatives have also shown significant promise, with some compounds advancing to clinical use for various therapeutic indications.[1] The versatility of this scaffold makes it a fertile ground for the development of novel therapeutic agents.

Anti-inflammatory Applications

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A significant body of research has demonstrated that dihydrobenzofurans can effectively suppress the production of pro-inflammatory mediators. For instance, a series of 2,3-dihydrobenzofuran-2-ones, analogous to the potent anti-inflammatory compound wortmannin, have shown remarkable efficacy in inhibiting prostaglandin synthesis.[5] Prostaglandins are key players in the inflammatory cascade, and their inhibition is a cornerstone of many anti-inflammatory therapies.

Specifically, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO).[6][7][8]

Signaling Pathway Modulation

The anti-inflammatory effects of dihydrobenzofurans are often mediated through the modulation of critical signaling pathways. The inhibition of COX-2 and iNOS expression suggests an interference with upstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

Figure 1: Proposed mechanism of anti-inflammatory action of dihydrobenzofuran derivatives via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anti-inflammatory dihydrobenzofurans. For 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position significantly enhances anti-inflammatory activity.[5] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than the widely used anti-inflammatory drug diclofenac.[5]

Furthermore, the introduction of fluorine and bromine atoms, along with hydroxyl and/or carboxyl groups, has been shown to enhance the biological effects of benzofuran derivatives.[6][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A standard in vitro assay to evaluate the anti-inflammatory potential of dihydrobenzofuran derivatives involves the use of murine macrophage cell lines, such as RAW 264.7.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test dihydrobenzofuran compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): Measure the production of nitric oxide (NO) by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the culture supernatant using commercially available ELISA kits.

-

Cell Viability Assay (MTT): Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Figure 2: Experimental workflow for in vitro anti-inflammatory screening of dihydrobenzofuran derivatives.

Anticancer Applications

The development of novel anticancer agents remains a critical area of research. Dihydrobenzofuran derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic and antiproliferative activities against various cancer cell lines.[2][9]

Mechanisms of Anticancer Activity

The anticancer effects of dihydrobenzofurans are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumorigenesis.

-

Induction of Apoptosis: Certain fluorinated dihydrobenzofuran derivatives have been shown to induce apoptosis in human colorectal adenocarcinoma cells (HCT116).[6][7] This is achieved through the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1, leading to DNA fragmentation.[6][7][10]

-

Inhibition of Tubulin Polymerization: Some dihydrobenzofuran lignans have been identified as inhibitors of tubulin polymerization.[11] By disrupting the microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to mitotic catastrophe and cell death. This mechanism is shared by several clinically successful anticancer drugs.

-

Enzyme Inhibition: Dihydrobenzofuran derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that is often overexpressed in various cancers and plays a role in inflammation-driven tumorigenesis.[3]

Targeting Cancer-Related Signaling Pathways

The anticancer activity of dihydrobenzofurans is also linked to their ability to modulate signaling pathways crucial for cancer cell survival and proliferation. For example, some derivatives have been shown to suppress the glycogen synthase kinase-3β (GSK3β) pathway, which can induce apoptosis.[9]

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed that the anticancer potency of dihydrobenzofuran derivatives can be significantly influenced by their substitution patterns. For instance, the presence of difluorine, bromine, and ester or carboxylic acid groups has been associated with enhanced antiproliferative activity.[6] Hybrid molecules incorporating other pharmacophores, such as chalcone, triazole, piperazine, and imidazole, have also emerged as potent cytotoxic agents.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, NCI-H460) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the dihydrobenzofuran compounds for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Dihydrobenzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14]

Spectrum of Antimicrobial Activity

Various synthetic benzofuran and dihydrobenzofuran derivatives have been evaluated for their antimicrobial properties. Some compounds have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[15][16]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of dihydrobenzofurans is highly dependent on their chemical structure. Specific substitutions on the benzofuran ring can enhance their activity against particular microbial strains. For example, some studies have indicated that the benzofuran moiety itself is crucial for the observed bactericidal activity.[14] The introduction of certain functional groups can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate microbial cell membranes and interact with molecular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

-

Serial Dilution: Prepare a two-fold serial dilution of the dihydrobenzofuran compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis of Dihydrobenzofurans

The synthesis of the dihydrobenzofuran scaffold is of paramount importance for exploring its pharmacological potential. Numerous synthetic strategies have been developed, often employing transition metal-catalyzed reactions to achieve high efficiency and stereoselectivity.[1][4]

Common synthetic approaches include:

-

Intramolecular Cyclization Reactions: These are among the most common methods for constructing the dihydrobenzofuran ring system.

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various C-C and C-O bond-forming reactions in the synthesis of dihydrobenzofurans.[1]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in C-H activation and annulation reactions to construct the dihydrobenzofuran core.[4][17]

-

Biomimetic Oxidative Coupling: This approach mimics the natural biosynthetic pathways to generate dihydrobenzofuran lignans.[11]

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product.

Conclusion and Future Perspectives

Dihydrobenzofurans represent a versatile and privileged scaffold in drug discovery, with demonstrated potential in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The extensive research into their synthesis and biological evaluation has provided a solid foundation for further exploration. Future efforts should focus on:

-

Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective dihydrobenzofuran derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profiles of promising candidates in preclinical animal models.

-

Development of Drug Delivery Systems: Formulating dihydrobenzofuran derivatives to enhance their bioavailability and target-specific delivery.

The continued investigation of this remarkable class of compounds holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. imjst.org [imjst.org]

- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to Methyl 2,3-dihydrobenzofuran-5-carboxylate and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,3-dihydrobenzofuran-5-carboxylate, a key heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and critical applications, with a focus on its role as a precursor in the synthesis of bioactive molecules.

Chemical Identity and Nomenclature

This compound is a bicyclic organic compound featuring a dihydrobenzofuran core with a methyl ester group at the 5-position. Establishing a clear understanding of its nomenclature is crucial for effective literature searching and chemical sourcing.

Primary Identifier:

-

Common Name: this compound

Systematic and Alternative Names:

The compound is recognized by several synonyms, reflecting different naming conventions and historical usage. The IUPAC name provides a standardized and unambiguous identifier.

-

IUPAC Name: methyl 2,3-dihydro-1-benzofuran-5-carboxylate[1]

-

Other Synonyms:

-

2,3-Dihydro-5-benzofurancarboxylic acid methyl ester

-

5-Benzofurancarboxylic acid, 2,3-dihydro-, methyl ester

-

Methyl 2,3-dihydrobenzo[b]furan-5-carboxylate

-

Methyl2,3-Dihydro-benzofuran-5-carboxylate[2]

-

Registry Numbers:

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is essential for its identification, purity assessment, and use in further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data:

| Technique | Key Features (Predicted/Analog-based) |

| ¹H NMR | Aromatic protons (approx. 6.8-7.8 ppm), triplet for the methylene group adjacent to oxygen (approx. 4.6 ppm), triplet for the other methylene group (approx. 3.2 ppm), and a singlet for the methyl ester protons (approx. 3.8 ppm). The coupling pattern of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.[3] |

| ¹³C NMR | Aromatic carbons (approx. 110-160 ppm), ester carbonyl carbon (approx. 167 ppm), methylene carbons of the dihydrofuran ring (approx. 29 and 71 ppm), and the methyl ester carbon (approx. 52 ppm).[4] |

| Mass Spec. | The molecular ion peak (M+) would be expected at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

| FTIR | Characteristic peaks would include C=O stretching of the ester (approx. 1720 cm⁻¹), C-O stretching of the ether and ester (approx. 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

Synthesis Methodologies

The synthesis of the 2,3-dihydrobenzofuran scaffold is a well-established area of organic chemistry, with numerous methods reported in the literature. These strategies often involve the formation of the heterocyclic ring through intramolecular cyclization reactions.

General Synthetic Strategies:

Transition metal-catalyzed reactions are at the forefront of modern synthetic methods for constructing the 2,3-dihydrobenzofuran core. These approaches offer high efficiency and functional group tolerance.[5]

-

Palladium-Catalyzed Intramolecular C-O Bond Formation: This is a powerful method that typically involves the cyclization of a suitably substituted phenol with a tethered alkene or alkyne.

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in C-H activation and carbooxygenation reactions to construct the dihydrobenzofuran ring system.[5]

-

Copper-Catalyzed Cyclization: Copper-catalyzed methods provide a cost-effective alternative for intramolecular C-O bond formation.[6]

References

- 1. This compound | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 588702-80-1 [rlavie.com]

- 3. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 4. 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR spectrum [chemicalbook.com]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

An In-depth Technical Guide to Methyl 2,3-dihydro-1-benzofuran-5-carboxylate (CAS 588702-80-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

Methyl 2,3-dihydro-1-benzofuran-5-carboxylate, identified by its CAS number 588702-80-1, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its IUPAC name is methyl 2,3-dihydro-1-benzofuran-5-carboxylate.[1][2] While not typically an end-product with direct therapeutic applications, this molecule serves as a crucial building block in the synthesis of more complex and pharmacologically active agents.[3] Its rigid, bicyclic structure provides a valuable scaffold for the development of novel drugs, most notably in the synthesis of the antidepressant vilazodone.[3][4] This guide will provide a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a synthetic intermediate in drug discovery and development.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of methyl 2,3-dihydro-1-benzofuran-5-carboxylate is fundamental for its effective use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 588702-80-1 | [1] |

| IUPAC Name | methyl 2,3-dihydro-1-benzofuran-5-carboxylate | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][5] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to off-white or yellow solid | [2][5] |

| Storage Temperature | Room temperature or 2-8°C | [2][5] |

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The inherent structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents.

Synthesis of Methyl 2,3-dihydro-1-benzofuran-5-carboxylate: A Methodological Overview

A plausible and widely applicable synthetic route is the copper-catalyzed intramolecular C-O bond formation.[7] This method offers a practical and efficient means for preparing benzofuran derivatives.

Illustrative Synthetic Pathway

The following diagram outlines a potential synthetic workflow for the preparation of methyl 2,3-dihydro-1-benzofuran-5-carboxylate, based on general principles of benzofuran synthesis.

Caption: A plausible synthetic pathway to Methyl 2,3-dihydro-1-benzofuran-5-carboxylate.

Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on established chemical transformations for the synthesis of related benzofuran structures.[8][9]

Step 1: Synthesis of Methyl 3-(2-bromoethyl)-4-hydroxybenzoate (Intermediate C)

-

Esterification: 4-Hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 4-hydroxybenzoate.

-

Allylation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is allylated using allyl bromide and a base (e.g., potassium carbonate) in a suitable solvent like acetone.

-

Claisen Rearrangement: The resulting allyl ether undergoes a thermal Claisen rearrangement to introduce an allyl group at the 3-position of the benzene ring.

-

Oxidative Cleavage and Reduction: The terminal double bond of the allyl group is oxidatively cleaved (e.g., using ozone followed by a reductive workup) to an aldehyde, which is then reduced to a primary alcohol (e.g., with sodium borohydride).

-

Bromination: The primary alcohol is converted to the corresponding bromide using a brominating agent such as phosphorus tribromide or carbon tetrabromide and triphenylphosphine.

Step 2: Intramolecular Cyclization to form Methyl 2,3-dihydro-1-benzofuran-5-carboxylate (Target Molecule)

-

Reaction Setup: Methyl 3-(2-bromoethyl)-4-hydroxybenzoate is dissolved in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is added to the solution.

-

Cyclization: The reaction mixture is heated to facilitate the intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the bromine atom, leading to the formation of the dihydrofuran ring.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure methyl 2,3-dihydro-1-benzofuran-5-carboxylate.

Application in Drug Synthesis: The Case of Vilazodone

The primary significance of methyl 2,3-dihydro-1-benzofuran-5-carboxylate lies in its role as a key intermediate in the synthesis of vilazodone.[3][4][10] Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[4]

The synthesis of vilazodone typically involves the modification of the benzofuran core of methyl 2,3-dihydro-1-benzofuran-5-carboxylate. The ester group at the 5-position is often converted to a carboxamide, and subsequent reactions are carried out to introduce the piperazine moiety and the indole-containing side chain.

Synthetic Logic in Vilazodone Synthesis

The following diagram illustrates the logical flow of how methyl 2,3-dihydro-1-benzofuran-5-carboxylate is utilized in the synthesis of vilazodone.

Caption: Role of the target compound as a key intermediate in the synthesis of Vilazodone.

Biological Activity of Benzofuran Derivatives

While methyl 2,3-dihydro-1-benzofuran-5-carboxylate itself is primarily a synthetic intermediate, the broader class of benzofuran and dihydrobenzofuran derivatives exhibits a wide range of pharmacological activities. These compounds have been investigated for their potential as:

-

Anticancer Agents: Certain benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[11]

-

Anti-inflammatory Agents: The 2,3-dihydrobenzofuran scaffold has been used to design inhibitors of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[6]

-

Antimicrobial Agents: Some benzofuran derivatives have demonstrated antibacterial and antifungal properties.

-

Psychoactive Agents: Certain benzofurans act as indirect monoamine agonists and interact with serotonin receptors, leading to psychoactive effects.[12]

The diverse biological activities of this class of compounds underscore the importance of methyl 2,3-dihydro-1-benzofuran-5-carboxylate as a versatile starting material for the synthesis of new and potent therapeutic agents.

Conclusion

Methyl 2,3-dihydro-1-benzofuran-5-carboxylate is a valuable and strategically important molecule in the field of medicinal chemistry. While it does not possess significant intrinsic biological activity, its role as a key synthetic intermediate, particularly in the production of the antidepressant vilazodone, is well-established. The 2,3-dihydrobenzofuran scaffold is a privileged structure that continues to be a source of inspiration for the design of new drugs targeting a wide range of diseases. A solid understanding of the synthesis and chemical properties of this compound is therefore essential for researchers and professionals involved in drug discovery and development.

References

- 1. Methyl 2,3-dihydrobenzofuran-5-carboxylate | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 588702-80-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|CAS 588702-80-1 [rlavie.com]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of Methyl 2,3-dihydrobenzofuran-5-carboxylate

An In-depth Technical Guide: Methyl 2,3-dihydrobenzofuran-5-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate built upon the 2,3-dihydrobenzofuran scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and natural products.[1] This guide details the molecule's fundamental properties, provides validated protocols for its synthesis and characterization, explores its significant applications in drug discovery and development, and outlines essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable building block.

Core Molecular Profile

This compound is a heterocyclic organic compound. Its structural and physical properties are foundational to its utility in chemical synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl 2,3-dihydro-1-benzofuran-5-carboxylate[2] |

| CAS Number | 588702-80-1[2][3][] |

| Molecular Formula | C₁₀H₁₀O₃[2][3][][5] |

| Synonyms | 2,3-Dihydro-benzofuran-5-carboxylic acid methyl ester, Methyl 2,3-dihydrobenzo[b]furan-5-carboxylate[2][6] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 178.18 g/mol | [2][3][] |

| Appearance | White to off-white or yellow solid | [3][6] |

| Purity | Commercially available in various purities (e.g., 95%, 97%) | [3] |

| Storage | Store at room temperature or 2-8°C in a cool, dark, and dry place | [6][7] |

The 2,3-Dihydrobenzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The 2,3-dihydrobenzofuran core is not merely a chemical curiosity; it is a validated "privileged structure." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility makes them highly efficient starting points for the design of novel therapeutic agents.

Derivatives of this scaffold exhibit a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-oxidative properties.[8] Their proven bioactivity has cemented their importance as lead compounds in modern drug discovery programs.[1][8]

Caption: The 2,3-dihydrobenzofuran scaffold as a central hub for developing diverse therapeutic agents.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several reliable routes. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid, which is commercially available or can be synthesized.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into simpler, readily available precursors. The primary disconnection is at the ester linkage, leading back to 2,3-dihydrobenzofuran-5-carboxylic acid and methanol.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Fischer Esterification